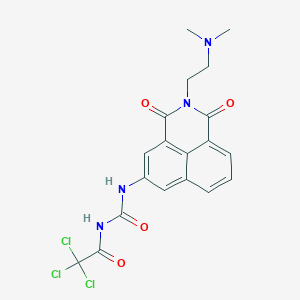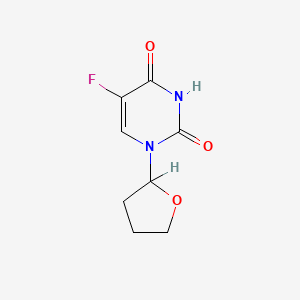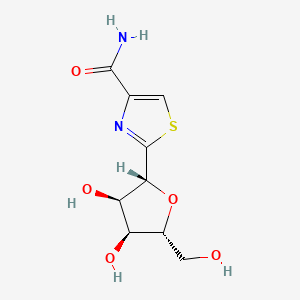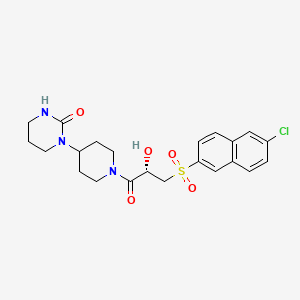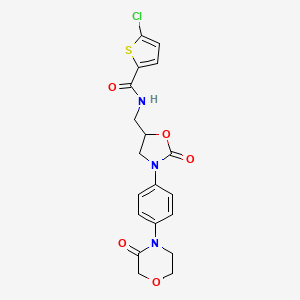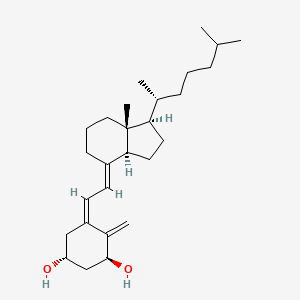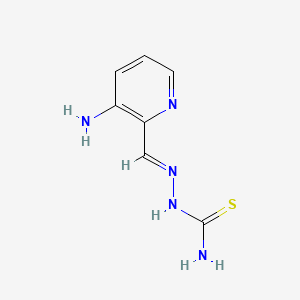
MSX-122
描述
MSX-122 是一种小分子化合物,可作为 C-X-C 趋化因子受体 4 型 (CXCR4) 的部分拮抗剂。 该受体属于 G 蛋白偶联受体家族,参与多种生理过程,包括细胞增殖、趋化性、迁移和基因表达 。 This compound 在临床前研究中显示出有希望的抗转移和抗炎活性 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Msx-122 is a partial CXCR4 antagonist with anti-metastatic and anti-inflammatory activity . It blocks the interaction between CXCR4 and its natural ligand, CXCL12 . This interaction activates a variety of intracellular signal transduction pathways and effectors that regulate cell survival, proliferation, chemotaxis, migration, adhesion, angiogenesis, homing, and stem cell mobilization .
Cellular Effects
This compound has been shown to inhibit the growth of lung cancer cells . It blocks the CXCR4/CXCL12 interaction, which promotes tumor cell survival . By blocking this interaction, this compound can inhibit the spread of cancer cells to the lungs and bones .
Molecular Mechanism
The molecular mechanism of this compound involves the antagonism of CXCR4 . By blocking the interaction between CXCR4 and CXCL12, this compound inhibits the activation of intracellular signaling pathways that promote tumor cell survival and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It inhibits primary tumor growth and improves the effect of chemotherapy . It also promotes leukocytosis, which is an expected pharmacodynamic response from CXCR4 inhibition .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote leukocytosis at doses that were well tolerated . This effect was observed at all dose levels tested, beginning at 4-6 hours after dosing and peaking at 12-18 hours .
Metabolic Pathways
It is known that it interacts with the CXCR4/CXCL12 signaling pathway, which regulates a variety of cellular processes .
Transport and Distribution
It is known that it is an orally available small molecule, suggesting that it can be absorbed and distributed throughout the body .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and interact with intracellular targets .
准备方法
合成路线和反应条件
MSX-122 的合成涉及多个步骤,从核心结构的制备开始,包括苄胺部分。 合成路线通常包括以下步骤 :
苄胺核心形成: 此步骤涉及苄基氯与氨或胺反应生成苄胺。
嘧啶基团的引入: 然后,苄胺核心在特定条件下与嘧啶衍生物反应,引入嘧啶基团。
纯化和表征: 最终产物使用柱色谱等技术纯化,并使用核磁共振和质谱等光谱方法表征。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。 高效液相色谱 (HPLC) 等技术用于纯化,最终产品经过严格的质量控制措施以确保一致性和安全性 .
化学反应分析
反应类型
MSX-122 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物也可以发生还原反应,导致形成还原产物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能导致形成羟基化衍生物,而还原可以生成胺衍生物 .
相似化合物的比较
类似化合物
几种化合物在作用机制和治疗潜力方面与 MSX-122 相似 :
普乐沙福 (AMD3100): 一种用于动员造血干细胞的 CXCR4 拮抗剂。
BKT140: 另一种具有抗癌特性的 CXCR4 拮抗剂。
TG-0054: 一种正在研究其在癌症治疗中的潜力的 CXCR4 拮抗剂。
This compound 的独特性
This compound 的独特之处在于其部分拮抗活性,这使其能够阻断 CXCR4/CXCL12 相互作用而不会动员干细胞 。 这种特性使其在癌症治疗中特别有用,因为它可以抑制肿瘤生长和转移,而不会影响正常干细胞的功能 .
属性
IUPAC Name |
N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXYRKDDXKDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897657-95-3 | |
| Record name | MSX-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSX-122 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12715 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MSX-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MSX-122 acts as a partial antagonist of the chemokine receptor CXCR4. [, ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). [, ] This interaction disrupts downstream signaling pathways involved in various cellular processes, including cell survival, proliferation, chemotaxis, migration, and angiogenesis. []
A: The CXCL12/CXCR4 axis plays a crucial role in cancer metastasis, tumor angiogenesis, and inflammatory diseases like pulmonary fibrosis. [, , ] By antagonizing CXCR4, this compound aims to inhibit these processes. For example, in mouse models of lung cancer, this compound demonstrated antitumor effects, both as a single agent and in combination with the chemotherapeutic agent paclitaxel. [] Moreover, this compound showed promising results in preclinical models of radiation-induced pulmonary fibrosis, significantly reducing fibrosis development compared to another CXCR4 antagonist, AMD3100. [, ]
A: Unlike other CXCR4 antagonists, this compound is a partial antagonist with a unique pharmacological profile. [] Notably, this compound does not induce significant stem cell mobilization, a common side effect observed with other CXCR4 antagonists like AMD3100 (Plerixafor). [, ] This characteristic makes this compound potentially safer for long-term use in chronic diseases. []
A: this compound, chemically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a substituted benzylamine. [, , ] It can be synthesized in a single chemical step using a reductive amination reaction. [] Further details on the molecular formula, weight, and spectroscopic data are not explicitly provided in the given research papers.
A: this compound is orally bioavailable and well-tolerated in preclinical studies using mice, rats, and monkeys. [, ] Studies in monkeys have shown that this compound induces transient leukocytosis, a pharmacodynamic effect expected from CXCR4 antagonism. [] The drug exhibits good plasma exposure after oral administration, suitable for once-daily dosing in monkeys. []
A: While preclinical data for this compound appears promising, further research is needed to determine its efficacy and safety profile in humans. Clinical trials are currently underway to evaluate its potential in treating solid tumors. [] Further investigation is also needed to fully elucidate its mechanism of action, potential off-target effects, and optimal dosing strategies for different disease indications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





